3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide
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Overview
Description
3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a bromine atom attached to a benzamide group, which is further connected to an indole moiety through a methyl bridge.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the polymerization of tubulin, a protein that is crucial for cell division .
Result of Action
It has been reported that some indole derivatives can induce cell apoptosis, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Amidation: The brominated indole is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of corresponding oxo or hydroxy derivatives.
Reduction: Formation of reduced indole derivatives.
Coupling: Formation of biaryl or diaryl derivatives.
Scientific Research Applications
3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-methyl-1H-indole-3-carboxaldehyde: A synthetic intermediate with related indole core.
5-bromo-1H-indole-3-carboxylic acid: Another brominated indole derivative.
Uniqueness
3-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine atom, indole moiety, and benzamide group makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O/c1-12-8-15-9-13(6-7-17(15)21(12)2)11-20-18(22)14-4-3-5-16(19)10-14/h3-10H,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUIRFDMGQGWAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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